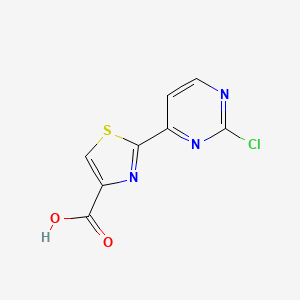2-(2-Chloropyrimidin-4-yl)thiazole-4-carboxylic Acid
CAS No.:
Cat. No.: VC18334471
Molecular Formula: C8H4ClN3O2S
Molecular Weight: 241.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H4ClN3O2S |
|---|---|
| Molecular Weight | 241.66 g/mol |
| IUPAC Name | 2-(2-chloropyrimidin-4-yl)-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H4ClN3O2S/c9-8-10-2-1-4(12-8)6-11-5(3-15-6)7(13)14/h1-3H,(H,13,14) |
| Standard InChI Key | SAEHJMBWVLIEHP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1C2=NC(=CS2)C(=O)O)Cl |
Introduction
Synthesis Pathways
The synthesis of 2-(2-chloropyrimidin-4-yl)thiazole-4-carboxylic acid typically involves multi-step reactions, focusing on the formation of the thiazole and pyrimidine rings followed by functional group modifications.
General Synthetic Route:
-
Formation of Thiazole Ring:
-
Reactants such as α-haloketones and thiourea are condensed under basic conditions to yield the thiazole core.
-
-
Pyrimidine Substitution:
-
Chlorinated pyrimidines can be introduced via nucleophilic substitution reactions using precursors like 2-chloropyrimidine derivatives.
-
-
Carboxylation:
-
The carboxylic acid group is often introduced through oxidation or direct carboxylation of intermediates.
-
Reaction Conditions:
-
Solvents: Ethanol, dimethylformamide (DMF), or acetonitrile.
-
Catalysts: Sodium ethoxide or potassium carbonate.
-
Temperature: Moderate heating (50–120°C) depending on the step.
Applications in Medicinal Chemistry
The unique structure of 2-(2-chloropyrimidin-4-yl)thiazole-4-carboxylic acid makes it a promising candidate for drug discovery:
-
Antimicrobial Activity:
-
Thiazole derivatives are known for their ability to inhibit bacterial growth by targeting enzymes critical for cell wall synthesis.
-
Pyrimidine moieties enhance binding affinity to biological targets, such as DNA polymerases.
-
-
Anticancer Potential:
-
Compounds with similar scaffolds have shown efficacy against cancer cell lines by interfering with cell cycle regulation or inducing apoptosis.
-
-
Anti-inflammatory Properties:
-
Carboxylic acid groups contribute to the modulation of inflammatory pathways via interaction with cyclooxygenase enzymes.
-
Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | ~200–220°C (estimated) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| LogP | ~1.5–2.0 (predicted) |
| pKa (Carboxylic Acid) | ~4.0–5.0 |
Analytical Characterization
To confirm the identity and purity of 2-(2-chloropyrimidin-4-yl)thiazole-4-carboxylic acid, various analytical techniques are employed:
-
NMR Spectroscopy (¹H and ¹³C):
-
Signals corresponding to aromatic protons in the pyrimidine and thiazole rings.
-
Downfield shifts for protons near electronegative groups (e.g., chlorine).
-
-
Mass Spectrometry:
-
Molecular ion peak at m/z = 241 (consistent with molecular weight).
-
-
Infrared Spectroscopy (IR):
-
Strong absorption bands around 1700 cm⁻¹ for the carboxylic acid C=O stretch.
-
Bands near 3100 cm⁻¹ for O-H stretching.
-
Potential Research Directions
Given its structural framework, future studies can explore:
-
Derivatization: Modifying functional groups to enhance pharmacokinetics or biological activity.
-
Docking Studies: Computational simulations to identify potential biological targets.
-
Polymer Applications: Incorporation into advanced materials due to its heterocyclic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume